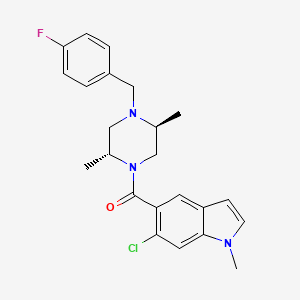
Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod is a derivative of talmapimod, a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). This compound is characterized by the removal of the N,N-dimethyl-2-oxoacetamide group from talmapimod. Talmapimod is known for its anti-inflammatory and anti-cancer properties, making it a significant compound in medical research .
Méthodes De Préparation
The synthesis of Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod involves the formal condensation of the carboxy group of 6-chloro-3-[(dimethylamino)(oxo)acetyl]-1-methylindole-5-carboxylic acid with the secondary amino group of (2S,5R)-1-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the condensation reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the properties and reactions of similar compounds.
Biology: Investigated for its role in inhibiting p38 MAPK, which is involved in various cellular processes, including inflammation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod involves the inhibition of p38 MAPK, a key enzyme in the MAPK signaling pathway. By inhibiting this enzyme, the compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFa) and interleukin-1 (IL-1). This inhibition leads to a decrease in inflammation and apoptosis, making it a potential therapeutic agent for inflammatory diseases and cancer .
Comparaison Avec Des Composés Similaires
Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod can be compared with other p38 MAPK inhibitors, such as:
Talmapimod: The parent compound, which includes the N,N-dimethyl-2-oxoacetamide group.
SCIO-469: Another p38 MAPK inhibitor with similar anti-inflammatory properties.
SB203580: A well-known p38 MAPK inhibitor used in various research studies. The uniqueness of this compound lies in its structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors
Propriétés
Formule moléculaire |
C23H25ClFN3O |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
(6-chloro-1-methylindol-5-yl)-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C23H25ClFN3O/c1-15-13-28(16(2)12-27(15)14-17-4-6-19(25)7-5-17)23(29)20-10-18-8-9-26(3)22(18)11-21(20)24/h4-11,15-16H,12-14H2,1-3H3/t15-,16+/m0/s1 |
Clé InChI |
UDUQJRWMAUVNGG-JKSUJKDBSA-N |
SMILES isomérique |
C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C=CN3C)Cl)C)CC4=CC=C(C=C4)F |
SMILES canonique |
CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C=CN3C)Cl)C)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



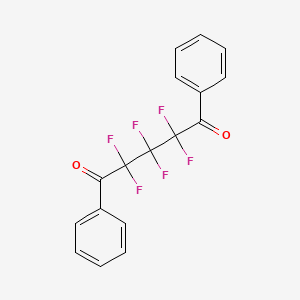


![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

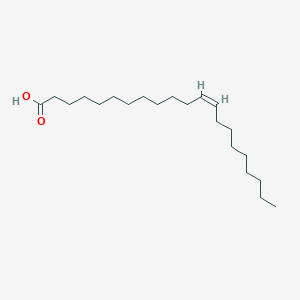
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
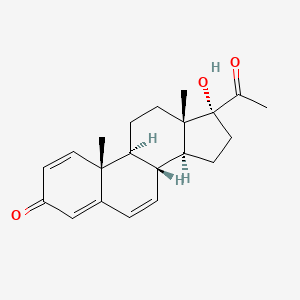
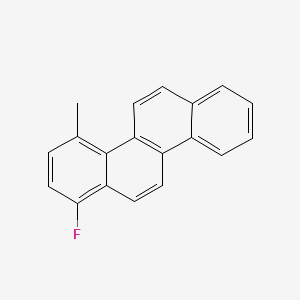


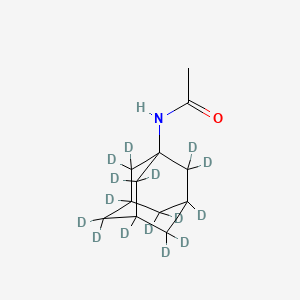
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
